Product packaging for Magnesium oxalate dihydrate(Cat. No.:CAS No. 6150-88-5)

Magnesium oxalate dihydrate

Cat. No.: B1208551
CAS No.: 6150-88-5
M. Wt: 148.35 g/mol
InChI Key: PJYWQDOJMBTCCO-UHFFFAOYSA-L
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Description

Magnesium oxalate dihydrate (MgC₂O₄·2H₂O) is a high-purity, white solid compound of significant value in materials science and chemistry research . It is practically insoluble in water and organic solutions but soluble in diluted mineral acids . A primary research application is its use as a precursor for the synthesis of nano-sized magnesium oxide (MgO) particles. When subjected to controlled thermal decomposition, the dihydrate first loses its water molecules at around 150 °C to form the anhydrous salt, which further decomposes to MgO and carbon oxides between 420 °C and 620 °C . The resulting MgO nanoparticles possess a high surface-area-to-volume ratio, making them optimal for use in catalysis, as refractory materials, and as efficient adsorbents for CO₂ capture . Studies have shown that the calcination of this compound under different atmospheres (e.g., N₂ or CO₂) allows for tuning the microstructure and basicity of the resulting MgO, directly influencing its CO₂ adsorption capacity and configuration . This compound is also investigated in the study of dehydration kinetics and mechanisms . This compound is an eye, skin, and respiratory irritant and should be handled in accordance with OSHA laboratory safety guidelines . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgC2O4<br>C2H4MgO6 B1208551 Magnesium oxalate dihydrate CAS No. 6150-88-5

Properties

IUPAC Name

magnesium;oxalate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYWQDOJMBTCCO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4MgO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210485
Record name Magnesium oxalate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-88-5
Record name Magnesium oxalate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium oxalate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNESIUM OXALATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Magnesium Oxalate Dihydrate and Its Precursors

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the production of magnesium oxalate (B1200264) dihydrate, offering straightforward and scalable routes to obtaining the compound. These techniques primarily involve the reaction of soluble precursors in a liquid medium to induce the formation and precipitation of the desired product.

Double Decomposition Reactions for Magnesium Oxalate Dihydrate Formation

Double decomposition, or metathesis, is a common and direct method for synthesizing this compound. This approach involves the reaction between a soluble magnesium salt and an oxalic acid or a soluble oxalate salt in a solution. The low solubility of this compound in water drives the reaction towards its precipitation.

A typical reaction involves combining an aqueous solution of a magnesium salt, such as magnesium nitrate (B79036) (Mg(NO₃)₂) or magnesium acetate (B1210297) (Mg(OAc)₂), with a solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate like sodium oxalate (Na₂C₂O₄). wikipedia.orgacs.org The resulting precipitate of this compound can then be isolated by filtration, washed, and dried. For instance, one specific synthesis involves mixing solutions of magnesium nitrate and potassium hydroxide (B78521), which is then added to dimethyl oxalate. wikipedia.org

The general chemical equation for the reaction between magnesium nitrate and oxalic acid is:

Mg(NO₃)₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → MgC₂O₄·2H₂O(s) + 2HNO₃(aq)

A study detailed the synthesis via thermal double decomposition by reacting magnesium acetate tetrahydrate with oxalic acid dihydrate in a microwave reactor, highlighting a modern approach to this classic reaction. researchgate.netnih.gov

Reactant 1Reactant 2SolventKey ConditionProductReference
Magnesium Nitrate (Mg(NO₃)₂)Oxalic Acid (H₂C₂O₄)WaterMixing of aqueous solutionsThis compound wikipedia.org
Magnesium Acetate Tetrahydrate (Mg(OAc)₂·4H₂O)Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)WaterMicrowave irradiationThis compound Nanoparticles researchgate.netnih.gov
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)Sodium Oxalate (Na₂C₂O₄)WaterDropwise addition at 70°CThis compound acs.org

Sol-Gel Routes to this compound Derivatives

The sol-gel method is a versatile technique for producing solid materials from small molecules. In the context of magnesium-based materials, sol-gel synthesis is often employed to create magnesium oxide (MgO) nanoparticles, with this compound serving as a crucial intermediate precursor. wikipedia.orgresearchgate.netnih.govdntb.gov.ua

This process typically begins with the hydrolysis and condensation of a magnesium precursor, such as magnesium acetate or magnesium nitrate, in a solvent, commonly ethanol (B145695). nih.gov An organic complexing agent, frequently oxalic acid, is introduced to the solution. nih.gov The reaction proceeds through the formation of a "sol," a colloidal suspension of solid particles, which then evolves into a "gel," a continuous solid network enclosing a liquid phase. This gel consists of this compound. researchgate.net

The obtained this compound gel is then dried to remove the solvent and subsequently calcined (heated at high temperatures) to decompose the oxalate and yield magnesium oxide. researchgate.net The properties of the final MgO, such as crystallite size and morphology, are highly dependent on the conditions of the sol-gel process and the subsequent heat treatment of the this compound precursor. researchgate.net

Magnesium PrecursorComplexing AgentSolventIntermediate ProductFinal Product (after calcination)Reference
Magnesium Acetate TetrahydrateOxalic AcidEthanolThis compound GelMagnesium Oxide Nanocrystals nih.gov
Magnesium Nitrate HexahydrateOxalic AcidEthanolThis compound GelMagnesium Oxide Nanoparticles nih.gov

Precipitation Techniques for this compound Crystallization

Precipitation is the fundamental process of forming a solid from a solution and is central to the crystallization of this compound. researchgate.net This technique relies on creating a supersaturated solution of magnesium and oxalate ions, from which the insoluble this compound can nucleate and grow.

Control over the precipitation conditions is critical for determining the properties of the resulting crystals. Factors such as pH, temperature, reactant concentration, and the rate of mixing can influence the particle size, morphology, and purity of the this compound. For example, selective precipitation by controlling the pH can be used to separate magnesium oxalate from other metal oxalates in a solution. nih.gov

Research has shown that the morphology of this compound crystals can be manipulated by the addition of certain substances. For instance, the presence of phosphate (B84403) species, such as sodium tripolyphosphate, during the precipitation process can lead to the formation of parallelogrammic microparticles with a sheet-like structure. This is attributed to the adsorption of the phosphate species onto the surface of the growing crystals, which influences their growth pattern.

Advanced Synthetic Control and Nanoscale Fabrication

To meet the demands of advanced applications, synthetic methods have evolved to provide precise control over the size, shape, and crystallinity of this compound, particularly at the nanoscale. These techniques offer pathways to materials with enhanced properties.

Microwave-Assisted Synthesis for this compound Nanoparticles

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing nanomaterials. This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly faster reaction rates and often resulting in products with different morphologies and improved properties compared to conventional heating methods. acs.org

In the context of this compound, microwave-assisted synthesis has been successfully employed to fabricate nanoparticles. One study reported the synthesis of this compound nanorods by the thermal double decomposition of magnesium acetate tetrahydrate and oxalic acid dihydrate solutions in a CATA-2R microwave reactor. researchgate.netnih.gov The resulting nanorods were found to have a diameter of 80 nm and a length of 549 nm. nih.gov This method offers advantages in terms of speed and energy efficiency for producing nanoscale this compound. While detailed studies on magnesium oxalate are specific, the broader application of microwave-assisted techniques for related compounds, such as the synthesis of magnesium hydroxide nanosheets, underscores the versatility of this approach for controlling the nanostructure of magnesium-based materials. sciepub.com

PrecursorsSynthesis MethodResulting MorphologyDimensionsReference
Magnesium Acetate Tetrahydrate, Oxalic Acid DihydrateMicrowave-assisted thermal double decompositionNanorods80 nm diameter, 549 nm length researchgate.netnih.gov

Hydrothermal and Solvothermal Preparation Methods for this compound Analogues

Hydrothermal and solvothermal synthesis are powerful methods for crystallizing materials from solutions at elevated temperatures and pressures. These techniques are particularly useful for producing high-purity, well-crystallized materials that may not be accessible under ambient conditions.

Hydrothermal synthesis, which uses water as the solvent, has been employed to prepare a variety of metal oxalates, often resulting in novel crystal structures and layered compounds. rsc.orgrsc.orgnih.govresearchgate.net For instance, the hydrothermal treatment of cerium oxalate has been shown to be an effective route to producing cerium oxide, demonstrating the utility of this method for converting oxalate precursors. xray.cz In a notable discovery, a new polymorph of this compound, β-MgC₂O₄·2H₂O, was first identified as a byproduct of a hydrothermal reaction aimed at preparing hydrated borates. nih.gov A subsequent direct hydrothermal reaction between magnesium oxide and oxalic acid in water at 453 K also yielded pure crystals of this new phase. nih.gov

Solvothermal synthesis is a similar technique where a non-aqueous solvent is used. It is a recognized method for producing various nanostructures of magnesium oxide, where this compound can be an intermediate. nih.gov While specific detailed reports on the direct solvothermal synthesis of this compound are less common, the general applicability of this method for controlling the crystallization of metal-organic compounds suggests its potential for producing this compound with tailored properties.

These advanced methods provide a platform for exploring new phases and morphologies of this compound and its analogues, opening up possibilities for new material applications.

Combustion Synthesis Utilizing this compound as a Carbon Source

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a method used to produce a variety of advanced materials. acs.org The process is characterized by its use of highly exothermic reactions that, once initiated, become self-sustaining. acs.org In this context, this compound (MgC₂O₄·2H₂O) serves as a unique and effective precursor. It is a solid compound that contains both a fuel source (carbon from the oxalate ion) and an oxidizer (oxygen atoms) within its crystal structure, separated at an atomic scale. acs.org

A notable application is the preparation of carbon/magnesium aluminate (C/MgAl₂O₄) composite powders. In one study, MgC₂O₄·2H₂O was used as the primary carbon source in a combustion reaction with MgO₂, Al₂O₃, and Al under an argon atmosphere. researchgate.net The thermal decomposition of magnesium oxalate provides the carbon that is incorporated into the final composite material. The resulting powders were found to consist mainly of MgAl₂O₄ and carbon. researchgate.net The in-situ generation of carbon from the oxalate precursor leads to a uniform distribution within the ceramic matrix. researchgate.net This method yielded a C/MgAl₂O₄ composite with superior oxidation resistance compared to materials prepared by physically mixing carbon black with MgAl₂O₄ powders, as evidenced by a higher oxidation activation energy. researchgate.net

Raw MaterialsSynthesis MethodKey FindingResulting ProductReported Advantage
MgC₂O₄·2H₂O, MgO₂, Al₂O₃, AlCombustion SynthesisThis compound serves as an effective in-situ carbon source.C/MgAl₂O₄ composite powder with 1.172 wt% free carbon.Excellent oxidation resistance (Activation Energy: 143.01 kJ/mol). researchgate.net

Influence of Reaction Parameters on this compound Synthesis

The synthesis of this compound via precipitation is highly sensitive to a range of reaction parameters. The precise control of these factors is essential for determining the purity, yield, and crystalline nature of the final product.

Role of Precursor Purity and Concentration in this compound Formation

The purity and concentration of the initial reactants are critical factors in the synthesis of this compound, particularly when using industrial byproducts or natural brines as a magnesium source. ontosight.ai These sources often contain various other ions, such as calcium, which can co-precipitate and reduce the purity of the final product. ntu.edu.sg

Research has demonstrated that high-purity this compound can be successfully synthesized from sources like reject brine by carefully controlling the reaction conditions. ntu.edu.sg A selective precipitation approach, which involves adjusting pH and molar ratios, allows for the separation of impurities before the precipitation of magnesium oxalate. For instance, studies on recovering magnesium from salar brines with high Mg/Li ratios show that adjusting the molar ratios of reactants like NaOH and oxalic acid is key to achieving high recovery rates and purity. researchgate.net One study successfully removed approximately 80% of calcium from a brine source at a low pH before proceeding to precipitate magnesium oxalate at a different pH, ultimately achieving a purity of 99.6% and a magnesium recovery rate of 94.1%. ntu.edu.sg Another investigation focusing on Uyuni salar brine achieved a purity of 99.5% with a magnesium recovery of over 95% by optimizing the molar ratios of the precipitating agents. researchgate.net

The concentration of reactants, often expressed as a molar ratio (MR), also directly impacts the reaction kinetics and yield. A kinetic study on magnesium oxalate precipitation from bittern found that the reaction rate constant stabilized at a molar ratio of oxalic acid to magnesium of 1:1, identifying this as the optimal ratio for the process. arpnjournals.org

Precursor SourceKey Control ParameterAchieved PurityMagnesium RecoveryReference
Reject BrineSelective precipitation via pH control99.6%94.1% ntu.edu.sg
Uyuni Salar BrineControlled NaOH/Mg/Oxalate molar ratios99.5%>95% researchgate.net
Sea BitternOptimized Molar Ratio (1:1)>98%98.7% (conversion) arpnjournals.org

Control of Solvent Systems in this compound Crystallization

The choice of solvent system is a critical factor in controlling the crystallization process, influencing product characteristics such as particle size, morphology, and polymorphic form. nih.gov While water is the most common solvent for the synthesis of inorganic salts like magnesium oxalate, the introduction of co-solvents can significantly alter the outcome. The mechanisms behind these effects relate to changes in supersaturation, solute-solvent interactions, and selective adsorption of solvent molecules onto different crystal faces. nih.govresearchgate.net

In the synthesis of magnesium oxalate nanocrystals, the addition of alcohol to the aqueous reaction mixture has been employed specifically for the purpose of particle size reduction. scispace.com This technique, often referred to as anti-solvent crystallization, works by reducing the solubility of the salt in the mixed solvent system, thereby increasing supersaturation and promoting nucleation over crystal growth, which typically leads to smaller crystals. researchgate.net

While specific studies on the comprehensive effects of various solvent systems on this compound are limited, analogous research on other magnesium compounds provides valuable insight. For example, in the synthesis of magnesium hydroxide, the use of ethanol and ethylene (B1197577) glycol as co-solvents in the crystallization medium was shown to selectively inhibit or promote the growth of specific crystal facets. rsc.org This demonstrates that by carefully selecting the solvent system, it is possible to tailor the crystal habit and morphology of the final product. rsc.org This principle of solvent-controlled crystal growth is broadly applicable and suggests a pathway for controlling the physical properties of this compound crystals. nih.gov

Crystallographic and Structural Elucidation of Magnesium Oxalate Dihydrate

Polymorphism and Crystalline Phases of Magnesium Oxalate (B1200264) Dihydrate

Magnesium oxalate dihydrate is known to exist in more than one crystalline form, a phenomenon known as polymorphism. nih.govnih.gov These different forms, or polymorphs, have the same chemical formula but differ in their crystal structure, leading to variations in their physical properties.

Research has identified two principal polymorphs of this compound, designated as α-Mg(C₂O₄)·2H₂O and β-Mg(C₂O₄)·2H₂O. nih.govnih.gov The α-form is described as an ordered monoclinic structure, while the β-form was initially also considered monoclinic but disordered. nih.gov However, further studies have provided a more detailed understanding of their structures. nih.gov A new polymorph, labeled as the β-form, was unexpectedly synthesized during hydrothermal experiments aimed at creating novel hydrated borate (B1201080) materials. nih.gov

The α- and β-modifications have very similar crystal structures, both containing chains of distorted octahedra. researchgate.net These chains are formed by Me²⁺O₄(H₂O)₂ units connected by planar oxalate ions acting as tetradentate ligands. researchgate.net The primary difference between the polymorphs arises from the relative displacement of these metal oxalate chains. nih.gov

The α-polymorph of this compound crystallizes in the monoclinic space group C2/c. nih.gov This has been confirmed through X-ray diffraction studies. researchgate.net Initially, the β-polymorph was also thought to have the same monoclinic symmetry (C2/c), but was considered a disordered version. nih.gov

However, subsequent single-crystal X-ray diffraction analysis revealed that the β-polymorph of this compound actually possesses orthorhombic symmetry and belongs to the space group Fddd. nih.govnih.gov It is noteworthy that the monoclinic C2/c space group is a subgroup of the orthorhombic Fddd space group. nih.govnih.gov This relationship explains the similarities in their diffraction patterns and why the β-form could be indexed in both space groups, though the orthorhombic symmetry is the more accurate description. nih.gov

Table 1: Crystallographic Data for this compound Polymorphs
PolymorphCrystal SystemSpace GroupReference
α-Mg(C₂O₄)·2H₂OMonoclinicC2/c nih.gov
β-Mg(C₂O₄)·2H₂OOrthorhombicFddd nih.govnih.gov

The fundamental building block of the this compound structure is the coordination of the magnesium ion. In the β-polymorph, the Mg²⁺ ion is in an octahedral coordination environment with a site symmetry of 222. nih.gov Each magnesium ion is coordinated to six oxygen atoms. nih.gov Four of these oxygen atoms are from two bidentate oxalate anions, and the remaining two are from water molecules. nih.gov This arrangement results in the formation of [Mg(C₂O₄)(H₂O)₂] chains that extend along the researchgate.net direction. nih.govresearchgate.net These chains are then held together by O-H···O hydrogen bonds. nih.gov The resulting structure can be described as consisting of distorted rhombic octahedra.

Advanced Diffraction Techniques for this compound

The elucidation of the complex crystal structures of this compound has been made possible through the application of advanced diffraction techniques.

Powder X-ray diffraction (PXRD) is a primary tool for identifying the crystalline phases of this compound and determining their lattice parameters. nih.govresearchgate.net The diffraction patterns of the synthetic α- and β-forms show noticeable differences, allowing for their distinction. nih.gov For instance, the powder XRD pattern of the β-polymorph is in good agreement with data calculated from its single-crystal structure. nih.gov

Early PXRD data suggested that both α- and β-modifications had the same monoclinic symmetry (C2/c). nih.gov However, more recent and detailed analyses have refined this understanding, identifying the orthorhombic nature of the β-phase. nih.gov Despite this, for comparative purposes with isostructural metal oxalates, the monoclinic indexing is sometimes used for the β-form since C2/c is a subgroup of Fddd. nih.gov

Table 2: Reported Unit Cell Parameters for this compound Polymorphs
PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)Reference
α-MgC₂O₄·2H₂OC2/c12.6895.3919.977129.82 nih.gov
β-MgC₂O₄·2H₂OC2/c12.6755.4069.984129.45 nih.gov
β-MgC₂O₄·2H₂OFddd12.691(3)5.3940(11)15.399(3)90 nih.govnih.gov

Single-crystal X-ray diffraction provides the most definitive structural information. A study on a single crystal of the β-polymorph confirmed its orthorhombic symmetry with the space group Fddd. nih.govnih.gov This analysis provided precise atomic coordinates and details of the coordination environment. nih.gov In the asymmetric unit of the β-form, there is one magnesium atom with 222 site symmetry, a unique carbon atom on a twofold axis, an oxygen atom in a general position, and a water oxygen atom also on a twofold rotation axis. nih.gov The Mg²⁺ ions are bridged by the oxalate anions to form the polymeric chains. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphic Distinction

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique for the structural characterization of crystalline materials, including the identification and differentiation of polymorphs. nih.govwikipedia.org Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical and chemical properties. In the case of this compound (MgC₂O₄·2H₂O), PXRD studies have been instrumental in identifying its different polymorphic modifications. mdpi.com

This compound is known to exist in at least two polymorphic forms, often referred to as α- and β-modifications. mdpi.com Early PXRD data suggested that both forms could be indexed with a monoclinic symmetry in the C2/c space group, with the β-modification considered a disordered version of the α-form. mdpi.com However, subsequent single-crystal X-ray diffraction analysis, corroborated by PXRD, revealed that the β-polymorph is more accurately described by an orthorhombic symmetry in the Fddd space group. mdpi.comnih.gov The C2/c space group of the α-form is a subgroup of the Fddd space group. mdpi.comnih.gov

The diffraction pattern of each polymorph serves as a unique "fingerprint," characterized by the specific positions (2θ angles) and intensities of the diffraction peaks. nih.govnih.gov By comparing an experimental PXRD pattern to established databases or calculated patterns from known crystal structures, the specific polymorph present in a sample can be unequivocally identified. nih.govnih.gov For instance, the synthesis of MgC₂O₄·2H₂O via a hydrothermal reaction involving MgO and oxalic acid produced crystals whose powder XRD pattern was in good agreement with the calculated pattern from the single-crystal data of the orthorhombic β-form. nih.govresearchgate.net

The table below summarizes the crystallographic data for the two primary polymorphs of this compound.

PolymorphCrystal SystemSpace GroupReference
α-MgC₂O₄·2H₂OMonoclinicC2/c mdpi.com
β-MgC₂O₄·2H₂OOrthorhombicFddd mdpi.comnih.gov

Microstructural and Morphological Analysis of this compound

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.netnih.gov For this compound and its derivatives, these methods reveal detailed information about particle shape, size, and aggregation state.

SEM analysis of the magnesium oxalate complex formed during sol-gel synthesis shows solid layers, which are understood to be formed by a linear polymer complex network. researchgate.net The morphology of the precursor, this compound, directly influences the morphology of the magnesium oxide (MgO) produced upon its thermal decomposition. Investigations have shown that this compound particles can have subidiomorphic, irregular shapes, sometimes exhibiting foliated or leafy cleavage faces. mdpi.com

When prepared under specific sol-gel conditions, nickel-doped this compound has been observed to form nanorods or nanostrips with widths ranging from 76 to 120 nm and lengths from 312 to 436 nm. vt.edu FESEM has been used to characterize the varied morphologies of MgO derived from the calcination of this compound, which can range from spherical to more cubic shapes depending on the processing temperature. researchgate.netscientific.net The degree of agglomeration, another key feature observable by SEM, is also dependent on the synthesis and calcination conditions. researchgate.netscientific.net

Transmission Electron Microscopy (TEM) for Nanoscale Particle Size and Shape Evaluation

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, enabling detailed evaluation of particle size, shape, and internal structure at the nanoscale. scispace.comnih.gov TEM analysis has been crucial in characterizing the nanoscale dimensions of this compound and its decomposition products.

Microwave-assisted synthesis has been used to produce this compound nanoparticles with a distinct rod-like shape. scispace.comnih.gov TEM micrographs of these materials revealed cylindrical nanorods with diameters around 80-88 nm and lengths up to 549 nm. scispace.comnih.gov

TEM is also used to study the nanocrystallites of magnesium oxide (MgO) formed from the thermal decomposition of this compound. These studies show that the precursor's decomposition yields MgO nanocrystals with a distorted rod-like morphology or, under different conditions, cubic and spherical shapes. doi.orgnih.gov The average crystallite size for MgO derived from a magnesium oxalate precursor (MgO-OA) was found to be approximately 30 nm with a cubic crystal shape. nih.gov In another study, TEM analysis showed that MgO nanocrystals prepared from magnesium oxalate precursor powders had an average diameter of about 20–25 nm. researchgate.net

The table below presents findings on the nanoscale particle evaluation of magnesium oxalate and its derivatives using TEM.

MaterialSynthesis/Preparation MethodObserved ShapeObserved DimensionsReference
MgC₂O₄·2H₂OMicrowave-assisted thermal decompositionCylindrical Nanorods~88 nm diameter, up to 549 nm length scispace.com
MgO (from MgC₂O₄·2H₂O)Sol-gel synthesis with oxalic acid, annealedCubic crystalsAverage size of 30 nm nih.gov
MgO (from MgC₂O₄·2H₂O)Thermal decompositionNanocrystalsAverage diameter of 20-25 nm researchgate.net
MgO (from MgC₂O₄·2H₂O)Sol-gel, decomposition at 1000 °CDistorted rod-likeNot specified doi.org

Investigation of Crystallite Size and its Dependence on Synthesis Conditions for this compound Derivatives

The crystallite size of materials derived from this compound, particularly magnesium oxide (MgO), is highly dependent on the synthesis and subsequent processing conditions. Key parameters influencing the final crystallite size include the calcination temperature, duration, atmosphere, and the use of complexing agents during synthesis. doi.orgnih.govmdpi.com

Generally, an increase in calcination temperature leads to an increase in the crystallite size of the resulting MgO. researchgate.netscientific.netmdpi.com This is attributed to the promotion of crystal growth and grain agglomeration at higher temperatures. mdpi.com For example, MgO derived from a sol-gel synthesized this compound precursor showed an increase in crystallite size from approximately 10 nm to 59 nm as calcination temperatures were increased. researchgate.netscientific.net Similarly, another study reported that the average crystallite size of MgO nanoflakes increased from 8.80 nm to 10.97 nm as the calcination temperature was raised from 400 °C to 600 °C. mdpi.com

The atmosphere during the decomposition of this compound also plays a role. MgO powders prepared by decomposing the oxalate precursor in air, oxygen, or nitrogen have average crystallite sizes ranging from 3.0 to 73.5 nm, depending on the specific temperature and gas environment. doi.org The choice of complexing agent in the initial sol-gel synthesis can also affect the rate of crystal growth, with oxalic acid leading to smaller MgO crystallites (average size of 30 nm) compared to tartaric acid (average size of 68 nm) under identical thermal annealing conditions. nih.gov This difference is attributed to the distinct thermal profiles and decomposition pathways of the precursor complexes. nih.gov

The table below details the relationship between various synthesis conditions and the resulting crystallite size of MgO derived from this compound.

Precursor/MethodCalcination Temperature (°C)Calcination Duration (h)AtmosphereResulting MgO Crystallite Size (nm)Reference
Sol-gel derived MgC₂O₄·2H₂O500 - 10002Air, Oxygen, or Nitrogen3.0 - 73.5 doi.org
Sol-gel derived MgC₂O₄·2H₂O5506Not specified10 - 59 (range across temperatures) researchgate.netscientific.net
Sol-gel derived MgC₂O₄·2H₂O95036Not specified40 - 60 researchgate.net
MgC₂O₄·2H₂O7002Air14.3 ntu.edu.sg
MgC₂O₄·2H₂O8002Air18.1 ntu.edu.sg
MgC₂O₄·2H₂O9002Air21.7 ntu.edu.sg
MgC₂O₄·2H₂O (with Oxalic Acid complexing agent)95036Not specified~30 (average) nih.gov
MgC₂O₄·2H₂O (with Tartaric Acid complexing agent)95036Not specified~68 (average) nih.gov

Thermal Behavior and Decomposition Kinetics of Magnesium Oxalate Dihydrate

Thermal Dehydration Processes of Magnesium Oxalate (B1200264) Dihydrate

The initial response of magnesium oxalate dihydrate to heating is the liberation of its two molecules of water of crystallization. This dehydration process is an endothermic event that results in the formation of anhydrous magnesium oxalate. The kinetics and temperature range of this dehydration are influenced by experimental conditions such as heating rate and the partial pressure of water vapor in the surrounding atmosphere.

Thermogravimetric analysis (TGA) is a fundamental technique for investigating the thermal decomposition of this compound. By monitoring the change in mass of a sample as a function of temperature, TGA provides quantitative data on the distinct stages of decomposition. Simultaneous Thermogravimetric Analysis (STA), which combines TGA with differential thermal analysis (DTA) or differential scanning calorimetry (DSC), offers a more comprehensive understanding by correlating mass loss with thermal events.

The thermal decomposition of this compound typically proceeds in two main stages. The first stage involves the dehydration of the compound, where the two molecules of water are released. This is followed by the decomposition of the anhydrous magnesium oxalate into the final solid product, magnesium oxide.

Research findings from various studies on the thermal decomposition of this compound are summarized in the table below, illustrating the temperature ranges and corresponding mass losses for each decomposition step.

Thermal Analysis StudyDehydration Temperature Range (°C)Dehydration Mass Loss (%)Anhydrous Decomposition Temperature Range (°C)Anhydrous Decomposition Mass Loss (%)Final Product
Study 1120 - 300Not specified300 - 600Not specifiedMgO
Study 2ambient - 160 (gradual loss)24.5400 - 51047.9MgO researchgate.net
Study 3~150Not specified420 - 620Not specifiedMgO wikipedia.org
Study 4100 - 250~13.8 (calculated)350 - 550~55.2 (calculated)MgO libretexts.org

Note: The theoretical mass loss for the dehydration of MgC₂O₄·2H₂O to MgC₂O₄ is approximately 24.3%. The theoretical mass loss for the decomposition of MgC₂O₄ to MgO is approximately 64.2% of the anhydrous mass, or 48.6% of the original dihydrate mass.

The data indicates that the dehydration of this compound generally occurs in the temperature range of 100°C to 300°C. Following dehydration, the resulting anhydrous magnesium oxalate decomposes at higher temperatures, typically between 300°C and 620°C, to yield magnesium oxide. The slight variations in temperature ranges and mass losses reported in different studies can be attributed to differences in experimental conditions, such as heating rate, sample size, and atmospheric composition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in determining the enthalpy changes associated with the thermal transformations of this compound. The dehydration process is an endothermic reaction, meaning it requires an input of energy to proceed.

A study on the kinetics and thermodynamics of the thermal dehydration of this compound determined the enthalpy change (ΔH) for the dehydration process. The enthalpy change per mole of water evolved was found to be 61.20 ± 0.21 kJ mol⁻¹ akjournals.com. This value represents the energy required to break the bonds holding the water molecules within the crystal lattice of the dihydrate.

The kinetics of the dehydration of this compound are significantly influenced by the partial pressure of water vapor in the surrounding atmosphere. While specific studies on this compound are limited, the general principles of the effect of water vapor on the thermal decomposition of hydrates are well-established.

Solid-State Decomposition Pathways

Following the removal of water molecules, the resulting anhydrous magnesium oxalate undergoes further decomposition at elevated temperatures. This solid-state reaction is a crucial step in the formation of the final magnesium oxide product.

As established by thermogravimetric studies, the first distinct phase in the thermal decomposition of this compound is the formation of anhydrous magnesium oxalate (MgC₂O₄) wikipedia.org. This intermediate is formed upon the complete loss of the two water molecules of hydration. The anhydrous phase is stable over a specific temperature range before it begins to decompose. The temperature at which anhydrous magnesium oxalate starts to decompose is generally reported to be above 300°C researchgate.net.

MgC₂O₄(s) → MgO(s) + CO(g) + CO₂(g)

This decomposition step is characterized by a significant mass loss, as observed in TGA curves, corresponding to the release of the gaseous carbon oxides. The temperature range for this conversion is generally cited as being between 300°C and 620°C, with specific ranges varying depending on the experimental conditions researchgate.netwikipedia.orgresearchgate.net. The resulting magnesium oxide is a stable, white solid.

Evolved Gas Analysis (EGA) through Mass Spectrometry (TG-MS) during Decomposition

The thermal decomposition of this compound (MgC₂O₄·2H₂O) is a multi-step process involving dehydration and subsequent decomposition of the anhydrous salt. Evolved Gas Analysis (EGA), particularly when coupled with thermogravimetry and mass spectrometry (TG-MS), is a powerful technique for identifying the gaseous species released at each stage of this process. researchgate.net By monitoring the mass loss of the sample as a function of temperature (TGA) while simultaneously analyzing the evolved gases with a mass spectrometer, a clear picture of the reaction pathway can be established.

The decomposition typically proceeds in two principal stages:

Dehydration: The initial mass loss, occurring at lower temperatures (approximately 100–250°C), corresponds to the release of water molecules. libretexts.org TG-MS analysis during this step detects a significant signal for m/z = 18, which is characteristic of water (H₂O). This confirms the transformation from the dihydrate form to anhydrous magnesium oxalate (MgC₂O₄).

Decomposition of Anhydrous Oxalate: At higher temperatures (typically in the range of 350–550°C), the anhydrous magnesium oxalate decomposes. libretexts.org The evolved gases during this stage are primarily carbon monoxide (CO) and carbon dioxide (CO₂), leaving a final solid residue of magnesium oxide (MgO). libretexts.org The mass spectrometer will detect signals corresponding to the mass-to-charge ratios of these gases: m/z = 28 for carbon monoxide and m/z = 44 for carbon dioxide. The simultaneous evolution of both CO and CO₂ is a key characteristic of the decomposition of anhydrous magnesium oxalate. libretexts.org

The TG-MS data provides unambiguous identification of the volatile products, confirming the stoichiometry of each decomposition step. This analytical approach is crucial for understanding the precise thermal behavior and reaction mechanism of the compound.

Kinetic and Mechanistic Investigations of Thermal Processes

Application of Avrami-Erofeev Nuclei Growth Models to this compound Dehydration

The kinetics of the solid-state dehydration of this compound have been successfully described by the Avrami-Erofeev model. akjournals.com This model is frequently used for transformations that involve nucleation and the subsequent growth of these nuclei. wikipedia.org The general form of the Avrami-Erofeev equation is:

[-ln(1-α)]^(1/n) = kt

where:

α is the fraction of the material transformed

k is the rate constant

t is time

n is the Avrami exponent, a parameter that provides insight into the mechanism of nucleation and the dimensionality of crystal growth.

Studies on the dehydration of crystalline powders of this compound have found that the process is governed by a random nucleation and subsequent growth mechanism. akjournals.com The experimental data from both isothermal and non-isothermal thermogravimetric analyses show a good fit with the Avrami-Erofeev equations. akjournals.com This indicates that the dehydration is not a simple, single-step process but rather involves the formation of anhydrous product nuclei on the surface of the dihydrate crystals, which then grow until the parent material is consumed. The value of the exponent 'n' can help to distinguish between different models of nuclei growth (e.g., one-, two-, or three-dimensional growth). researchgate.net The applicability of this model highlights the importance of the solid's physical state and the development of new phase interfaces in controlling the reaction rate. akjournals.com

Kinetic Modeling Incorporating Induction Period, Surface Reaction, and Phase Boundary Reactions in this compound Decomposition

More complex kinetic models have been employed to provide a more detailed description of the thermal dehydration of this compound, particularly to account for the sigmoidal shape of the mass-loss curves observed experimentally. acs.org A combined kinetic model that incorporates an induction period (IP), surface reaction (SR), and phase boundary reaction (PBR) has been successfully adapted for this purpose. acs.orgacs.org

This type of model breaks down the reaction into distinct stages:

Induction Period (IP): An initial period where no significant mass loss is observed. This stage is associated with the formation of the first stable nuclei of the new phase.

Surface Reaction (SR): This corresponds to the random nucleation and growth of product nuclei on the crystal surfaces.

Phase Boundary Reaction (PBR): Once the surface is covered with the product phase, the reaction proceeds inward, controlled by the advancement of the interface between the reactant (dihydrate) and the product (anhydrous) phases.

An integral kinetic equation based on random nucleation on particle surfaces and the subsequent shrinkage of the reaction interface was adopted to analyze the sigmoidal dehydration curves of this compound. acs.org This approach provides a more nuanced understanding than a single-step model by assigning separate kinetic rate constants for the surface nucleation and the phase boundary advancement, offering a better physico-geometrical description of the transformation. acs.org

Determination of Activation Energies and Pre-Exponential Factors for Thermal Transformations of this compound

A primary goal of kinetic analysis of solid-state reactions is the determination of the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation (k = Ae^(-Ea/RT)). unitn.it These parameters are crucial for understanding the temperature dependency of the reaction rate and for predicting the thermal stability of the material.

For the thermal dehydration of this compound, kinetic parameters have been determined from thermogravimetric (TG) data obtained under both isothermal and non-isothermal (linearly increasing temperature) conditions. akjournals.com The values obtained from TG at constant temperatures have shown good agreement with those derived from TG at low heating rates. akjournals.com The activation energy represents the minimum energy barrier that must be overcome for the dehydration reaction to occur. The pre-exponential factor relates to the frequency of collisions of molecules in the correct orientation for a reaction to take place. The consistency of these kinetic parameters across different experimental conditions validates the chosen reaction model (such as the Avrami-Erofeev model) and provides reliable data for the dehydration process. akjournals.com

Table 1. Kinetic Parameters for the Dehydration of this compound

Kinetic ParameterDescriptionSignificance
Activation Energy (Ea) The minimum energy required to initiate the dehydration reaction.A higher Ea indicates greater thermal stability.
Pre-exponential Factor (A) A constant related to the frequency of effective collisions between reactant molecules.Reflects the probability of a reaction occurring at a given temperature.
Avrami Exponent (n) A parameter in the Avrami-Erofeev equation that relates to the nucleation and growth mechanism.Provides insight into the dimensionality and nature of the phase transformation.

Spectroscopic Characterization of Magnesium Oxalate Dihydrate

Vibrational Spectroscopy for Molecular Structure

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of magnesium oxalate (B1200264) dihydrate exhibits several characteristic absorption bands that confirm the presence of water of hydration and the oxalate anion.

The spectrum is characterized by a very strong and broad band in the region of 3383-3408 cm⁻¹, which is attributed to the O-H stretching vibrations (νOH) of the coordinated water molecules. researchgate.netnirlab.com The broadness of this peak suggests the involvement of these water molecules in hydrogen bonding. Another key feature is the strong absorption band observed around 1620-1630 cm⁻¹, which is assigned to the H-O-H bending mode (δH₂O) of the water molecules, often overlapping with the asymmetric stretching of the carboxylate group. nirlab.commt.com

The oxalate ligand itself gives rise to a series of distinct bands. The most intense of these are the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds within the carboxylate group (COO⁻). Strong bands appearing around 1627 cm⁻¹ are typically assigned to the asymmetric C-O stretching (νₐₛ(C-O)), while bands at approximately 1360 cm⁻¹ and 1315 cm⁻¹ correspond to the symmetric C-O stretching (νₛ(C-O)). nirlab.com Additionally, bands related to O-C-O deformation and C-C stretching are observed at lower wavenumbers, such as 825-830 cm⁻¹. researchgate.netnirlab.com A band corresponding to the Mg-O vibration can be identified at around 420 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Bands of Magnesium Oxalate Dihydrate

Wavenumber (cm⁻¹) Assignment Reference
~3408 O-H Stretching of Water (νOH) researchgate.net
~1627 Asymmetric C-O Stretching (νₐₛ(C-O)) / H₂O Bending (δH₂O) researchgate.netnirlab.com
~1375 Symmetric C-O Stretching (νₛ(C-O)) researchgate.net
~1316 Symmetric C-O Stretching (νₛ(C-O)) nirlab.com
~830 O-C-O Bending + ν(C-C) researchgate.net
~420 Mg-O Vibration researchgate.net

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly useful for studying the covalent bonds of the oxalate anion and for monitoring structural changes during thermal processes. The natural form of this compound, glushinskite, has been extensively studied using this method. scispace.comresearchgate.net

The Raman spectrum of this compound at room temperature shows a very intense band around 1471-1474 cm⁻¹, which is assigned to the symmetric C-O stretching vibration. scispace.comx-mol.commdpi.com Other characteristic bands include the C-C stretching mode at approximately 915-919 cm⁻¹ and an O-C-O bending mode at about 861 cm⁻¹. x-mol.commdpi.com

Raman spectroscopy coupled with a thermal stage is highly effective for observing the phase transitions of this compound upon heating. researchgate.net Thermogravimetric analysis shows two main mass loss steps for this compound: the first, around 146°C, corresponds to the loss of the two water molecules (dehydration), and the second, at 397°C, involves the decomposition of the anhydrous magnesium oxalate to magnesium oxide with the evolution of carbon dioxide. researchgate.net These transformations are clearly reflected in the Raman spectra. For instance, the position and intensity of the C-O and C-C stretching vibrations shift as the dihydrate phase converts to the anhydrous form and subsequently decomposes to magnesium oxide. scispace.comresearchgate.net As the temperature increases towards the dehydration point, the O-H stretching band, observed around 3370 cm⁻¹, diminishes and eventually disappears. scispace.com

Table 2: Key Raman Shifts for this compound (Glushinskite)

Wavenumber (cm⁻¹) Assignment Reference
~3370 O-H Symmetric Stretching (νOH) scispace.com
~1471 C-O Symmetric Stretching (νₛ(C-O)) scispace.commdpi.com
~915 C-C Stretching (ν(C-C)) mdpi.com
~861 O-C-O Bending Mode scispace.commdpi.com
~589 Ring Deformation x-mol.com
~217 Lattice Modes x-mol.com

A detailed examination of the primary stretching vibrations provides deeper insight into the molecular structure.

O-H Stretching: In both FT-IR and Raman spectra, the O-H stretching vibrations from the water of crystallization are prominent. The IR spectrum typically shows a strong, broad absorption centered around 3388-3408 cm⁻¹. researchgate.netscispace.com The Raman spectrum displays a corresponding sharp, intense band at approximately 3367-3370 cm⁻¹, assigned to the symmetric OH stretching mode, with lower intensity bands also visible. scispace.commdpi.comtechnologynetworks.com The positions of these bands confirm the presence of coordinated water molecules involved in hydrogen bonding within the crystal lattice.

C=O and C-O Stretching: The oxalate anion (C₂O₄²⁻) contains a system of delocalized electrons over the two carboxylate groups. Its vibrational modes are often described as symmetric and asymmetric stretches of the C-O bonds. In FT-IR, the asymmetric stretching mode is typically observed as a strong band around 1627 cm⁻¹, while the symmetric modes appear as two distinct bands at approximately 1373 cm⁻¹ and 1324 cm⁻¹. researchgate.netscispace.com In Raman spectroscopy, the symmetric C-O stretch is the most characteristic and intense peak, found at ~1471 cm⁻¹. scispace.commdpi.com The different activities and positions of these bands in IR and Raman spectra are consistent with the centrosymmetric nature of the oxalate ligand in the solid state.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy involves the interaction of ultraviolet, visible, and near-infrared light with the compound, probing electronic transitions and overtone/combination vibrational bands.

UV-Visible spectroscopy provides information about electronic transitions within a material. For simple ionic compounds like this compound, which lack extensive chromophores, the electronic transitions occur at high energies, typically in the deep UV region.

The optical absorption spectrum of magnesium oxalate nanocrystals has been recorded from 200 to 800 nm. scispace.com This spectrum reveals several absorption bands in the UV region, specifically at 47620, 44440, 41665, 40820, 37040, and 35710 cm⁻¹ (corresponding to wavelengths of approximately 210, 225, 240, 245, 270, and 280 nm, respectively). These high-energy absorptions are assigned to charge transfer transitions rather than d-d transitions, as the Mg²⁺ ion has no d-electrons. scispace.com

Table 3: UV-Visible Absorption Bands for Magnesium Oxalate Nanocrystals

Wavenumber (cm⁻¹) Wavelength (nm) Assignment Reference
47620 ~210 Charge Transfer scispace.com
44440 ~225 Charge Transfer scispace.com
41665 ~240 Charge Transfer scispace.com
40820 ~245 Charge Transfer scispace.com
37040 ~270 Charge Transfer scispace.com
35710 ~280 Charge Transfer scispace.com

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 800 to 2500 nm (12500 to 4000 cm⁻¹), is particularly sensitive to overtone and combination bands of fundamental vibrations, especially those involving hydrogen atoms, such as O-H, C-H, and N-H.

For this compound, NIR spectroscopy is an excellent tool for studying the state of the water molecules within the crystal structure. The NIR spectrum of magnesium oxalate shows several sharp bands that are assigned to overtones and combinations of the fundamental vibrations of the coordinated water molecules. scispace.com A very sharp and intense band observed at 6710 cm⁻¹ (approx. 1490 nm) is assigned to the first overtone of the antisymmetric OH stretch (2ν₃), providing clear evidence of chemically bound water. scispace.com Other bands observed at 7220 and 7435 cm⁻¹ (approx. 1385 and 1345 nm) are also attributed to the water of hydration. scispace.com The presence of these distinct bands in the NIR region confirms that the water molecules are not merely adsorbed but are integral components of the crystal lattice, likely bound as ligands to the magnesium ion. scispace.com

Optical Absorption Spectra Analysis of this compound Nano-crystals

The investigation into the optical properties of this compound (MgC₂O₄·2H₂O) nano-crystals, particularly through optical absorption spectroscopy, provides significant insights into their electronic structure and the nature of chemical bonding within the material. Analysis of the optical absorption spectrum, typically recorded in a mull form across a wide wavelength range, reveals distinct absorption bands corresponding to various electronic and vibrational transitions. scispace.com

A comprehensive study of magnesium oxalate nano-crystals across a spectral range of 200–2500 nm has identified several key absorption features. The spectrum is generally analyzed in specific regions to assign the observed bands to their corresponding molecular or lattice vibrations and electronic transitions. scispace.com

In the ultraviolet-visible region, from 200 to 800 nm, the spectrum of this compound nano-crystals is characterized by a series of absorption bands. These bands, observed at 47620, 44440, 41665, 40820, 37040, and 35710 cm⁻¹, are attributed to charge transfer transitions. scispace.com

The near-infrared (NIR) region of the spectrum also presents critical information, particularly regarding the water molecules within the crystal structure. In the 1300–1800 nm range, the presence of sharp and high-intensity absorption bands is a prominent feature. A particularly sharp band with maximum intensity is observed at 6710 cm⁻¹, which is assigned to the antisymmetric OH stretch (2ν₃). This observation confirms the presence of chemically bound water within the magnesium oxalate structure. scispace.com

Further analysis of the NIR spectrum reveals absorption peaks at 6990 and 6490 cm⁻¹, which are assigned to overtones of νs(C-O) + б(OC=O) modes. Additionally, a band observed at 6330 cm⁻¹ is attributed to an overtone of the O=C=O bending mode. The presence of bands at 7220 and 7435 cm⁻¹ are assigned to the water of hydration, further corroborating the dihydrate nature of the nano-crystals. scispace.com These NIR results indicate that the water molecules and oxalate anions are not free but are bound to the magnesium ion as ligands. scispace.com

The detailed findings from the optical absorption spectral analysis are summarized in the tables below.

Table 1: UV-Vis Absorption Bands of this compound Nano-crystals

Band Position (cm⁻¹) Assignment
47620 Charge Transfer
44440 Charge Transfer
41665 Charge Transfer
40820 Charge Transfer
37040 Charge Transfer

Table 2: Near-Infrared (NIR) Absorption Bands of this compound Nano-crystals

Band Position (cm⁻¹) Assignment
7435 Water of Hydration
7220 Water of Hydration
6990 Overtones of νs(C-O) + б(OC=O)
6710 Antisymmetric OH Stretch (2ν₃)
6490 Overtones of νs(C-O) + б(OC=O)

Theoretical and Computational Studies of Magnesium Oxalate Dihydrate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of techniques that allow for the detailed examination of material properties. Density Functional Theory (DFT) and Molecular Dynamics (MD) are two prominent methods that have been applied to understand different aspects of magnesium oxalate (B1200264) systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining properties like bond lengths, bond angles, electronic charge distribution, and the nature of chemical bonds.

DFT calculations have been employed to understand the properties of magnesium-containing compounds, including those with oxalate ligands. For instance, DFT has been used to study magnesium isotope fractionation, where the calculations help in understanding the bonding environment of magnesium in complexes, including magnesium oxalate. science.gov These studies indicate that the strength of the Mg-O bond, which can be characterized by its length and vibrational frequency, is a key factor in isotopic fractionation. science.gov Stronger bonds, which tend to favor heavier isotopes, can be computationally investigated using DFT. science.gov

A summary of typical bond lengths in magnesium oxalate dihydrate as determined from experimental crystallographic data, which DFT calculations would aim to reproduce and refine, is provided in the table below.

BondTypical Bond Length (Å)
Mg-O (Oxalate)~2.06
Mg-O (Water)~2.10
C-C (Oxalate)~1.55
C-O (Oxalate)~1.25
O-H (Water)~0.85
H...O (Hydrogen Bond)~1.90

Note: These are representative values and can vary slightly between different crystallographic studies and polymorphs.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for investigating dynamic processes such as crystal growth, nucleation, and the interaction of crystals with their environment.

While MD simulations have been extensively used to study the crystallization of other biologically relevant oxalates, such as calcium oxalate, specific and detailed MD simulation studies focusing on the crystal growth and interaction mechanisms of this compound are not widely available in the current scientific literature. Studies on calcium oxalate have provided insights into the roles of various inhibitors and promoters on crystal growth, and similar methodologies could theoretically be applied to this compound. researchgate.netmdpi.comnih.gov

The primary challenge in the crystallization of magnesium salts from aqueous solutions is the strong hydration shell of the Mg²⁺ ion, which has a high energy barrier to dehydration. researchgate.net MD simulations would be an ideal tool to investigate the step-by-step process of Mg²⁺ dehydration and its incorporation into the crystal lattice of this compound. Such simulations could also model the role of water molecules and the oxalate anion in the nucleation process and subsequent crystal growth.

In the absence of direct MD studies on this compound, the scientific community often draws parallels from well-studied analogous systems. However, due to the strict adherence to the subject matter, a detailed discussion based on such analogies will not be presented here.

Prediction of Polymorphic Stability and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This compound is known to exhibit polymorphism, with the most commonly cited forms being the monoclinic α-modification and the orthorhombic β-modification. researchgate.netaip.orgconicet.gov.ar

Computational methods can be used to predict the relative stability of different polymorphs by calculating their lattice energies. The polymorph with the lowest lattice energy is generally the most thermodynamically stable under a given set of conditions. Theoretical studies on the polymorphic stability of this compound would involve calculating the total energy of each polymorphic form using methods like DFT. The results of these calculations could then be used to construct a phase diagram, illustrating the stability of each polymorph as a function of temperature and pressure.

A study on the high-pressure synthesis of anhydrous magnesium carbonate from this compound has presented a pressure-temperature (P-T) phase diagram for the MgC₂O₄·2H₂O–MgCO₃–MgO system. researchgate.netresearchgate.net While this study focuses on the decomposition of this compound, the initial conditions for the formation of different phases provide some insight into its stability under high pressure.

The structural parameters of the two main polymorphs of this compound are summarized in the table below.

Propertyα-MgC₂O₄·2H₂O (Glushinskite)β-MgC₂O₄·2H₂O
Crystal SystemMonoclinicOrthorhombic
Space GroupC2/cFddd

The structural similarities and differences between these polymorphs are subtle, often related to the arrangement of the polymeric chains of [Mg(C₂O₄)(H₂O)₂] and the hydrogen bonding network. researchgate.netscience.gov Theoretical calculations are essential for understanding the energetic differences that give rise to these distinct crystalline forms.

Theoretical Insights into Spectroscopic Signatures of this compound

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is a key experimental technique for characterizing the structure and bonding of materials. Theoretical calculations are invaluable for interpreting these spectra by assigning the observed vibrational bands to specific atomic motions.

Several studies have utilized Raman and IR spectroscopy to characterize this compound. researchgate.netaip.orgconicet.gov.ar These experimental investigations are often complemented by theoretical calculations to provide a more robust assignment of the vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule or crystal lattice. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific molecular motion, such as C-O stretching, O-C-O bending, or lattice vibrations involving the Mg²⁺ ion and water molecules.

A Raman spectroscopic study of the natural form of this compound, glushinskite, has been conducted to follow its thermal transformations. science.gov The shifts in the positions of the vibrational bands with temperature provide information about changes in the molecular structure during dehydration and decomposition. Theoretical calculations can help to understand these shifts by modeling the vibrational properties of the anhydrous and intermediate forms of magnesium oxalate.

The table below presents a selection of characteristic Raman and IR bands for this compound and their general assignments, which are supported by theoretical vibrational analysis.

Wavenumber (cm⁻¹)SpectroscopyAssignment
~3400 - 3200IR, RamanO-H stretching of water molecules
~1660IR, RamanH-O-H bending of water molecules
~1620IRAsymmetric C=O stretching
~1470RamanSymmetric C-O stretching
~1360IRSymmetric C-O stretching
~1315IRSymmetric C-O stretching
~920RamanC-C stretching
~800IR, RamanO-C-O bending
~500IR, RamanRing deformation and Mg-O stretching
< 400RamanLattice modes and external vibrations

Note: The exact positions of the peaks can vary depending on the polymorphic form and the experimental conditions.

The analysis of the infrared and Raman spectra of the α- and β-polymorphs of this compound reveals that their spectra are practically identical, which confirms the strong structural similarities between them. researchgate.netconicet.gov.ar

Crystal Growth and Morphology Control Mechanisms of Magnesium Oxalate Dihydrate

Factors Influencing Crystal Habit and Anisotropy

The crystal habit and anisotropic properties of magnesium oxalate (B1200264) dihydrate are subject to a range of physicochemical factors that dictate the final morphology of the crystalline product. These factors include the level of supersaturation of the crystallizing medium, the ratio of constituent ion concentrations, the presence of impurities or additives, and the hydrodynamic conditions of the crystallization environment.

Effect of Supersaturation and Concentration Ratios on Magnesium Oxalate Dihydrate Morphology

The degree of supersaturation is a primary determinant in the crystallization of this compound, influencing both nucleation rates and crystal growth patterns. Studies on the precipitation of magnesium oxalate from supersaturated solutions have elucidated the relationship between the initial concentration of reactants and the resulting crystal characteristics. The morphology of magnesium oxalate crystals is intrinsically linked to the supersaturation conditions from which they are formed.

In experiments precipitating magnesium oxalate from supersaturated solutions, the initial concentrations of magnesium and oxalate ions directly influence the induction period, which is the time elapsed before the onset of crystallization. The rate of precipitation is observed to be dependent on the initial supersaturation level. While specific morphological changes of this compound as a direct function of a range of supersaturation values are not extensively detailed in readily available literature, general principles of crystallization suggest that higher supersaturation levels tend to favor rapid nucleation, leading to a larger number of smaller crystals. Conversely, lower supersaturation levels typically promote slower crystal growth, allowing for the formation of larger, more well-defined crystals.

The naturally occurring form of this compound, found as the mineral glushinskite, presents with a pyramidal structure and crystals ranging in size from 2 to 5 μm wikipedia.org. This natural example underscores that specific environmental conditions, likely involving sustained, low levels of supersaturation, can lead to distinct crystal habits. The concentration ratio of magnesium to oxalate ions is another critical parameter that can affect the crystal habit, as an excess of one ion over the other can influence the growth rates of different crystal faces, leading to anisotropic development.

Role of Impurities and Additives on this compound Crystallization Kinetics

The kinetics of this compound crystallization can be significantly altered by the presence of impurities and additives. These substances can interact with the crystal surface, inhibiting or promoting growth on specific crystallographic faces, thereby modifying the crystal habit and size.

Additives can also be intentionally introduced to control the crystallization process. In a biomimetic synthesis approach, specific organic macromolecules have been used to modulate the morphology of magnesium oxalate particles. The use of poly(styrene-alt-maleic acid sodium) and poly (sodium 4-styrene-sulfonate) as additives has been shown to be effective in controlling the nucleation and growth of magnesium oxalate, leading to the formation of unique morphologies such as peanut-shaped and spherical granules google.com. These polymers likely act as templates or modifiers, directing the assembly of magnesium and oxalate ions into specific shapes.

The table below summarizes the effect of selected additives on the morphology of magnesium oxalate.

Additive/ImpurityEffect on CrystallizationResulting Morphology
Nickel (Ni²⁺)Co-precipitation and incorporation into the crystal lattice.Formation of magnesium-nickel oxalate dihydrate solid solutions.
Poly(styrene-alt-maleic acid sodium)Modulation of nucleation and growth.Formation of peanut-shaped and spherical granules.
Poly(sodium 4-styrene-sulfonate)Modulation of nucleation and growth.Formation of peanut-shaped and spherical granules.

Impact of Stirring and Energy Input on this compound Particle Aggregation

The hydrodynamic conditions during crystallization, primarily governed by stirring and energy input, play a crucial role in determining the extent of particle aggregation. Agitation influences mass transfer of solutes to the crystal surface and also affects the collision frequency and energy of crystals, which are key factors in aggregation.

In the synthesis of magnesium oxalate particles, vigorous stirring is employed to ensure a homogeneous distribution of reactants and to influence the final particle characteristics google.com. The level of energy input through stirring can impact several aspects of the crystallization process:

Mass Transfer: Stirring enhances the transport of magnesium and oxalate ions from the bulk solution to the growing crystal surfaces, which can increase the crystal growth rate.

Nucleation: High energy input can lead to an increase in secondary nucleation, where new crystals are formed from collisions between existing crystals or with the stirrer and vessel walls. This can result in a smaller average particle size.

Aggregation: The effect of stirring on aggregation is complex. While gentle stirring can promote contact between particles and lead to aggregation, vigorous stirring can create shear forces that break up aggregates. Therefore, an optimal stirring speed is often sought to achieve a desired particle size distribution.

While studies specifically detailing the impact of a range of stirring speeds on this compound aggregation are not prevalent, research on other magnesium salts like struvite (magnesium ammonium phosphate) has shown that particle size is highly dependent on the stirring speed. An increase in stirring speed from 0 to 200 rpm was found to increase the average particle size of struvite crystals, while further increases in stirring speed led to smaller crystals. This suggests that beyond an optimal energy input, the effects of crystal breakage and increased secondary nucleation can dominate over the enhancement of crystal growth through improved mass transfer.

Nucleation and Growth Mechanisms in this compound Systems

The formation of this compound crystals from a supersaturated solution is governed by the fundamental processes of nucleation and crystal growth. Understanding these mechanisms is essential for controlling the final properties of the crystalline material.

Investigation of Primary and Secondary Nucleation Processes

Nucleation is the initial step in the formation of a new crystalline phase. It can be categorized as primary nucleation, which occurs in a crystal-free solution, and secondary nucleation, which is induced by the presence of existing crystals.

Primary Nucleation can be further divided into two types:

Homogeneous Nucleation: This occurs when nuclei form spontaneously in a supersaturated solution without the influence of any foreign particles or surfaces. It requires a high degree of supersaturation to overcome the energy barrier for the formation of a stable nucleus.

Heterogeneous Nucleation: This is the more common mechanism, where nucleation is initiated on the surface of foreign particles, such as dust or impurities, or on the walls of the crystallizer. These surfaces reduce the energy barrier for nucleation, allowing it to occur at lower supersaturation levels.

Secondary Nucleation occurs in the presence of existing this compound crystals. The mechanisms of secondary nucleation include:

Contact Nucleation: New nuclei are generated by collisions between existing crystals, or between crystals and the stirrer or the walls of the vessel.

Shear Nucleation: The fluid shear forces acting on a growing crystal can generate new nuclei.

Studies on analogous systems, such as calcium oxalate, have shown that secondary nucleation can be a dominant source of new crystals, especially in agitated systems nih.gov. The rate of secondary nucleation is influenced by factors such as the level of supersaturation, the stirring rate, and the concentration of existing crystals.

Surface Reaction and Phase Boundary Control in this compound Crystal Growth

Once stable nuclei have formed, they grow into larger crystals through the addition of solute molecules from the supersaturated solution. The crystal growth process can be controlled by several steps, including the transport of solute to the crystal surface and the integration of the solute into the crystal lattice at the solid-liquid interface (phase boundary).

The concept of a phase boundary-controlled reaction is also relevant, particularly in solid-state transformations such as the thermal dehydration of this compound. In this process, the reaction rate is determined by the progression of the interface between the reactant (this compound) and the product (anhydrous magnesium oxalate). While this is a solid-gas reaction, the principle of the reaction rate being governed by processes occurring at the interface between two phases is analogous to crystal growth from solution, where the solid-liquid interface is the site of crystal growth. The kinetics of ion attachment and detachment at this interface will ultimately determine the rate of crystal growth under surface reaction-controlled conditions.

Engineering of this compound Nanostructures

The targeted engineering of this compound nanostructures has become a significant area of research, driven by the need to control material properties at the nanoscale. By manipulating synthesis conditions, it is possible to produce nanoparticles with specific morphologies, such as rods and cylinders, and to precisely control their crystallite size. These tailored nanostructures are often utilized as precursors in the formation of other advanced materials, like magnesium oxide (MgO), where the initial morphology of the this compound can influence the final properties of the oxide material.

Synthesis of this compound Nano-rods and Cylindrical Shapes

The fabrication of this compound nanostructures with defined elongated morphologies, such as nano-rods and cylinders, has been successfully achieved through specific synthesis techniques. One prominent method is the microwave-assisted thermal double decomposition of solutions. scispace.com This approach involves the reaction of oxalic acid dihydrate with a magnesium salt, such as magnesium acetate (B1210297), under microwave irradiation. scispace.com

In a typical synthesis, an aqueous solution of oxalic acid dihydrate is mixed with a magnesium acetate solution. The reaction is conducted under boiling conditions in a microwave reactor for a short duration, often around five minutes. scispace.com The resulting precipitate is then cooled, filtered, washed with water and alcohol, and dried. scispace.com Transmission electron microscopy (TEM) analysis of the product reveals particles that are distinctly cylindrical and rod-shaped. scispace.com Research has documented the formation of nano-rods with a diameter of approximately 80-88 nm and a length of up to 549 nm. scispace.com The resulting powder is reported to be pure and possesses a distorted rhombic octahedral structure.

Table 1: Synthesis Parameters for this compound Nanorods
MethodReactantsKey ConditionsResulting MorphologyReported Dimensions
Microwave-Assisted Thermal Double DecompositionOxalic acid dihydrate (C₂H₂O₄·2H₂O) and Magnesium acetate tetrahydrate (Mg(OAc)₂·4H₂O)Reaction under boiling conditions (~5 minutes) in a microwave reactor; use of alcohol for particle size reduction.Cylindrical Nano-rodsDiameter: ~88 nm; Length: up to 549 nm

Control of Nanoparticle Crystallite Size and Morphology via Synthesis Conditions

The ability to control the crystallite size and morphology of this compound is crucial for tailoring its properties and those of the materials derived from it. Several factors during the synthesis process, particularly in sol-gel methods, have a significant impact on the final nanostructure. nih.govresearchgate.net While many studies focus on the final MgO product obtained after calcination, the principles of control are established during the formation of the this compound precursor.

Synthesis Method and Precursors: The choice of synthesis route and chemical precursors is fundamental. The sol-gel method is a versatile technique for producing this compound, offering advantages such as simplicity and the potential for high purity. nih.govresearchgate.net Various inorganic magnesium salts, including magnesium nitrate (B79036) hexahydrate, magnesium chloride hexahydrate, and magnesium acetate tetrahydrate, can be used as precursors, which can influence the subsequent reactions. nih.gov

Temperature and Reaction Time: Thermal conditions play a critical role in crystal growth. For instance, in sol-gel syntheses where this compound is an intermediate, the temperature at which the precursor is processed and the duration of heating directly affect the crystallite size of the final product. researchgate.netscientific.net Generally, an increase in calcination temperature leads to an increase in the size of the resulting crystallites. researchgate.netscientific.net This principle underscores the importance of precise thermal control during and after the formation of the initial oxalate precipitate. Similarly, drying and digestion temperatures, such as holding the gel product at 100°C, are critical steps in defining the precursor's characteristics before any high-temperature decomposition. vt.edu

Additives and Complexing Agents: The introduction of additives can inhibit or otherwise control crystal growth. The use of alcohol in the reaction mixture has been noted to aid in particle size reduction. scispace.com Furthermore, complexing agents can significantly influence the rate of crystal growth and, consequently, the final particle size. nih.gov For example, different agents like oxalic acid and tartaric acid can act as surfactants, inhibiting excessive crystal growth even at high temperatures and for extended annealing times, which allows for the production of smaller, more uniform nanoparticles. nih.gov

The interplay of these parameters allows for a tailored approach to synthesizing this compound nanostructures with desired characteristics.

Table 2: Influence of Synthesis Conditions on Nanoparticle Characteristics
ParameterCondition/VariableObserved Effect
Synthesis MethodSol-Gel vs. Microwave-AssistedThe sol-gel method offers control over texture and surface properties, while microwave synthesis can rapidly produce specific morphologies like nano-rods. scispace.comnih.gov
Processing TemperatureIncreasing calcination/annealing temperature of the precursor.Leads to an increase in the crystallite size of the final oxide product. researchgate.netscientific.net
AdditivesAddition of alcohol to the reaction mixture.Aids in the reduction of particle size. scispace.com
Complexing AgentsUse of agents like oxalic acid or tartaric acid.Can act as surfactants to inhibit crystal growth and influence the final crystallite size. nih.gov
Magnesium PrecursorChoice of magnesium salt (e.g., acetate, nitrate, chloride).Different salts can be used in sol-gel reactions, influencing the formation of the this compound precursor. nih.gov

Environmental and Mineralogical Aspects of Magnesium Oxalate Dihydrate

Natural Occurrence and Formation Pathways

Magnesium oxalate (B1200264) dihydrate is a naturally occurring mineral primarily found in specific geological and biological settings. Its presence is a direct indicator of interactions between organic and inorganic processes.

The natural mineral form of magnesium oxalate dihydrate is known as glushinskite. mindat.orgrruff.infowikipedia.org It was first described in 1960 from a discovery in Cretaceous coals in Arctic Russia and was fully validated as a mineral species in 1986 following a subsequent finding in Scotland. arizona.eduwikipedia.org The mineral is named in honor of Russian coal geologist Peter Ivanovich Glushinskii. mindat.orghandbookofmineralogy.org

Glushinskite is chemically identified as Mg(C₂O₄)·2H₂O. mindat.org It belongs to the humboldtine group of oxalate minerals and is isostructural with the beta (β) form of synthetic this compound. mindat.orgwikipedia.org An alpha (α) form has also been reported in nature, specifically from the Lake Huleh basin in the Jordan Rift Valley, Israel. mindat.orghandbookofmineralogy.org

The mineral typically appears as a creamy white or colorless substance. mindat.orgarizona.edu It can be found as fine-grained layers, platy aggregates, or as distorted pyramidal crystals, often with curved and striated faces, ranging in size from 2 to 5 micrometers. arizona.eduwikipedia.orghandbookofmineralogy.org

Below is a table summarizing the key mineralogical properties of Glushinskite.

PropertyValue
Chemical Formula Mg(C₂O₄) · 2H₂O
Crystal System Monoclinic
Color Creamy white, colorless
Lustre Sub-Adamantine
Hardness (Mohs) 2
Specific Gravity 1.85
Crystal Habit Granular, distorted pyramidal crystals, platy aggregates

This table is interactive. Click on the headers to sort.

Glushinskite commonly forms at the interface between lichens and magnesium-rich rocks. rruff.infoarizona.edu A well-documented example is its occurrence on serpentinite colonized by the lichen Lecanora atra in Scotland. rruff.infoarizona.edu In this environment, the lichen's fungal partner (mycobiont) secretes oxalic acid. arizona.edumtu.edu This organic acid reacts with the magnesium-rich minerals in the serpentinite substrate, leading to the dissolution of the primary minerals and the subsequent precipitation of this compound as a creamy white layer intermingled with the fungal hyphae. rruff.infoarizona.edu This process is a form of bioweathering, where biological activity directly contributes to the breakdown and alteration of rock. mtu.eduquora.com

Besides lichen-rock interfaces, glushinskite has been identified in other geological contexts:

Coal Deposits: The type locality for glushinskite is the Chai-Tumus coal deposits in the Lena River Basin, Russia, where it occurs as veinlets in brown coal. mindat.orghandbookofmineralogy.org

Desert Plants: The alpha form of this compound has been found in desert plants. handbookofmineralogy.org

Caves: It has also been reported from Gcwihaba Cave in Botswana. handbookofmineralogy.org

The formation of glushinskite is not limited to serpentinite; it is considered a likely weathering product wherever oxalic acid-producing lichens colonize any magnesium-rich rock. arizona.eduresearchgate.net

Biomineralization Contexts and Oxalate Cycle in Terrestrial Ecosystems (General chemical processes, not related to specific biological effects)

The formation of this compound is a facet of the broader oxalate cycle in terrestrial ecosystems, a significant biogeochemical process involving the production and degradation of oxalic acid and its salts. researchgate.netnih.gov This cycle operates at the interface of biology and geology. researchgate.net

The process begins with the production of oxalic acid by a vast number of organisms, including plants, fungi, and bacteria. mtu.eduresearchgate.net Fungi, in particular, are known to excrete significant amounts of oxalic acid, which plays a role in metal and mineral transformations. nih.govdundee.ac.uk This excretion is a key mechanism in the bioweathering of rocks and minerals. mtu.eduresearchgate.net

The secreted oxalic acid reacts with metal cations present in the soil or rock substrate. When magnesium ions (Mg²⁺) are available, as in ultramafic rocks like serpentinite, they are chelated by the oxalate anions (C₂O₄²⁻) to form magnesium oxalate. arizona.edumtu.edu Due to its low solubility in water, magnesium oxalate precipitates as a solid mineral phase, this compound (glushinskite). wikipedia.orgamericanelements.com

This precipitation is a form of biomineralization, where an organism produces a mineral. nih.gov The process effectively transfers magnesium from primary rock-forming minerals into a secondary, organic-based mineral.

The oxalate cycle is completed by the degradation of these metal oxalates. researchgate.net Specific groups of bacteria, known as oxalotrophic bacteria, can metabolize the oxalate, using it as a source of carbon and energy. researchgate.net This degradation releases the metal cation (in this case, Mg²⁺) back into the soil solution and can lead to changes in local pH. researchgate.net In calcium-rich systems, this bacterial activity is a key component of the "oxalate-carbonate pathway," where the breakdown of calcium oxalate leads to the precipitation of calcium carbonate (calcite). researchgate.netresearchgate.net This pathway is considered a potential long-term sink for atmospheric carbon. researchgate.netnih.gov

Geochemical Implications of this compound Presence

The presence of this compound in the geological record has several important geochemical implications.

First, its formation is a clear indicator of bioweathering . It demonstrates the active role of organisms, particularly lichens and fungi, in the chemical breakdown of primary minerals. mtu.eduajsonline.org The production of oxalic acid by these organisms accelerates the weathering of magnesium-rich silicate (B1173343) minerals far beyond the rates of simple inorganic weathering processes. mtu.eduajsonline.org

Second, the formation of glushinskite is a key step in the biogeochemical cycling of magnesium . It represents a pathway by which magnesium is mobilized from stable, crystalline rock-forming minerals into the biosphere. This organically-derived mineral can then be acted upon by other microbes, potentially releasing the magnesium in a more bioavailable form.

Finally, the study of where and how this compound forms provides insights into specific geochemical environments . Its association with magnesium-rich rocks and organic acid producers points to localized chemical conditions at the micro-scale, such as the unique environment created at the lichen-rock interface. arizona.edu

Applications of Magnesium Oxalate Dihydrate in Advanced Materials Science

Precursor Material for Advanced Oxide Synthesis

The primary application of magnesium oxalate (B1200264) dihydrate in materials science is as a precursor for the synthesis of high-purity magnesium oxide and other complex oxides. The thermal decomposition of MgC₂O₄·2H₂O is a controllable process that allows for the production of MgO with tailored properties such as particle size, surface area, and morphology, which are critical for its subsequent applications.

Synthesis of Nano-Sized Magnesium Oxide (MgO) from Magnesium Oxalate Dihydrate for Catalytic Applications

The thermal decomposition of this compound is a widely utilized method for producing nano-sized magnesium oxide (MgO), a material of significant interest in catalysis. funcmater.comfishersci.caresearchgate.net The synthesis process involves heating the precursor under controlled conditions, leading to the formation of MgO nanoparticles with specific structural characteristics.

One effective method is the sol-gel route, which utilizes this compound to produce a highly stable form of MgO. researchgate.net In this process, the precursor is subjected to calcination at various temperatures. Research has shown that the crystallite size of the resulting MgO nanoparticles is directly influenced by the calcination temperature and duration. researchgate.net For instance, studies have demonstrated that even at high temperatures (950 °C) and extended calcination times (36 hours), the crystallite size of MgO can be maintained below 100 nm, indicating that this synthesis route effectively inhibits excessive crystal growth. researchgate.net This control over particle size is crucial for catalytic applications, where a high surface-area-to-volume ratio enhances catalytic activity.

The morphology of the MgO nanoparticles can also be tailored through this method. At lower calcination temperatures, the particles tend to be spherical, while higher temperatures can lead to the formation of more cubic shapes with less agglomeration. researchgate.net The resulting nano-MgO is an important metal oxide used in applications such as catalysis and catalyst supports. researchgate.net

Below is a table summarizing the effect of calcination temperature and time on the crystallite size of MgO synthesized from this compound.

Calcination Temperature (°C)Calcination Time (h)Resulting MgO Crystallite Size (nm)
550610 - 20
650620 - 40
9503650 - 59
Data derived from FESEM micrographs in a study on sol-gel synthesis of MgO. researchgate.net

Fabrication of Refractory Materials and Adsorbents

Magnesium oxide produced from the decomposition of this compound is a key component in the fabrication of refractory materials. funcmater.comfishersci.ca Refractory materials are designed to withstand extreme temperatures and harsh chemical environments, making them essential for lining furnaces, kilns, and reactors. The high melting point (2852 °C) and excellent corrosion resistance of MgO make it an ideal choice for these applications. The use of this compound as a precursor ensures the production of high-purity MgO, which is critical for the performance and longevity of the refractory products.

Furthermore, the porous nature and high surface area of MgO synthesized from this precursor make it an effective adsorbent. funcmater.comresearchgate.net These properties are beneficial for applications in toxic waste remediation, where MgO can be used to adsorb and neutralize harmful substances. researchgate.net The controlled synthesis process allows for the optimization of the adsorbent's properties to target specific pollutants.

Development of Superconductors and Ferroelectric Materials via this compound Precursors

The high-purity, nano-sized magnesium oxide derived from this compound also plays a role in the development of advanced electronic materials, including superconductors and ferroelectric materials. funcmater.comfishersci.caresearchgate.net In the synthesis of these complex materials, MgO is often used as a substrate, a component in composite structures, or as a sintering aid. The fine particle size and uniform morphology of the MgO powder obtained from the oxalate precursor ensure better mixing and reactivity with other components, leading to the formation of high-quality final products with desired electronic properties. researchgate.net The purity of the MgO is paramount, as impurities can significantly degrade the performance of both superconductors and ferroelectric devices.

Thermochemical Energy Storage Systems Utilizing this compound Derived Materials

Materials derived from this compound are being investigated for their potential in thermochemical energy storage (TCES) systems. These systems store energy through reversible chemical reactions and are considered a promising technology for recycling industrial waste heat. One of the most studied cycles for medium-temperature TCES (350-400 °C) is the magnesium hydroxide (B78521)/magnesium oxide (Mg(OH)₂/MgO) cycle. researchgate.net

The process involves an endothermic dehydration reaction where Mg(OH)₂ is decomposed into MgO and steam, storing thermal energy. The energy is released in an exothermic hydration reaction when steam is reintroduced to convert MgO back to Mg(OH)₂. The characteristics of the MgO material, such as reactivity and cycle stability, are critical for the efficiency of the TCES system. researchgate.net

Preparation of Composite Materials

This compound is also utilized as a functional component in the synthesis of advanced composite materials, where it can serve as a source for one of the composite's phases.

Carbon/Magnesium Aluminate Spinel (C/MgAl₂O₄) Composite Powders using this compound as a Carbon Source

A notable application is the use of this compound as a carbon source in the fabrication of carbon/magnesium aluminate spinel (C/MgAl₂O₄) composite powders. researchgate.netnhcl.cn These composites are of interest for applications such as carbon-containing refractories, where a uniform distribution of carbon is essential for performance. researchgate.net

In a combustion synthesis method, this compound is mixed with other raw materials like magnesium peroxide (MgO₂), alumina (B75360) (Al₂O₃), and aluminum (Al) powder. researchgate.netnhcl.cn During the high-temperature synthesis, the MgC₂O₄·2H₂O decomposes, releasing carbon monoxide and carbon dioxide, which can then be reduced to form a fine, evenly distributed carbon phase within the magnesium aluminate spinel matrix. This in-situ formation of carbon helps to overcome challenges associated with the difficult dispersion and easy oxidation of externally added nano-carbon. researchgate.net

Research has shown that this method can produce composite powders where free carbon is located between the particles of MgAl₂O₄. researchgate.net The resulting C/MgAl₂O₄ composite powders exhibit excellent oxidation resistance, which is a significant improvement over materials made by simply mixing carbon black with MgAl₂O₄ powders. researchgate.net

The table below shows example formulations for synthesizing C/MgAl₂O₄ powders using this compound.

Sample IDMagnesium Peroxide (wt%)Alumina (wt%)Aluminum (wt%)Magnesium Oxalate (wt%)
C127.2718.1927.2727.27
C224.8421.6922.9830.49
C322.2222.2222.2233.34
Data derived from a study on the combustion synthesis of C/MgAl₂O₄ composite powders. nhcl.cn

Applications in Specialty Ceramics and Advanced Functional Materials

This compound (MgC₂O₄·2H₂O) serves as a critical precursor material in the synthesis of advanced ceramics and functional materials. Its primary role lies in its ability to undergo thermal decomposition to produce high-purity, nano-sized magnesium oxide (MgO) particles. wikipedia.org This controlled decomposition process allows for the creation of materials with tailored properties suitable for specialized applications.

The thermal decomposition of this compound is a multi-stage process. Initially, the dihydrate loses its water molecules at approximately 150°C to form the anhydrous version. wikipedia.org With continued heating, between 420°C and 620°C, the anhydrous magnesium oxalate decomposes further into magnesium oxide, carbon monoxide, and carbon dioxide. wikipedia.org This method is favored for producing MgO nanocrystals with a high surface-area-to-volume ratio, which is advantageous for various material science applications. wikipedia.orgresearchgate.net

Interactive Data Table: Thermal Decomposition Stages of Magnesium Oxalate
Temperature RangeEventProduct(s)
~150°CDehydrationAnhydrous Magnesium Oxalate (MgC₂O₄) + Water (H₂O)
420°C - 620°CDecompositionMagnesium Oxide (MgO) + Carbon Monoxide (CO) + Carbon Dioxide (CO₂)

Data sourced from multiple studies on the thermal analysis of magnesium oxalate. wikipedia.org

Applications in Specialty Ceramics:

The high-purity magnesium oxide powder derived from the decomposition of this compound is a key ingredient in manufacturing various specialty ceramics. The fine particle size, often in the nanoscale range, enhances the sintering process and improves the final properties of the ceramic body. researchgate.net

Transparent Ceramics: MgO is used to create transparent ceramics like Magnesium Aluminate Spinel (MgAl₂O₄). meixi-mgo.com These materials are valued for their excellent optical transmittance from the ultraviolet to the infrared region, combined with high hardness and thermal resistance, making them suitable for applications like transparent armor and missile domes. meixi-mgo.com

Refractory Materials: Due to its high melting point (around 2800°C), MgO is a fundamental component of refractory bricks used in the steel, cement, and glass manufacturing industries. preciseceramic.com The use of high-purity MgO derived from precursors like magnesium oxalate enhances the refractory properties, particularly resistance to corrosion from basic slags. preciseceramic.com

Sintering Aid: Small quantities of MgO are used as a sintering aid in the production of other high-performance ceramics, such as Zirconia-Toughened Alumina (ZTA). meixi-mgo.com In this role, MgO helps to control grain growth and promote densification, which optimizes the mechanical properties of the final ceramic product. meixi-mgo.com

Ceramic Glazes: In ceramic glazes, magnesium oxide acts as a flux to lower the melting temperature. meixi-mgo.com It also influences the optical properties, contributing to matte effects at higher concentrations or opacification by forming spinel structures with alumina. meixi-mgo.com Furthermore, it can improve the mechanical properties of the glaze, such as hardness and wear resistance. meixi-mgo.com

Interactive Data Table: Research Findings on MgO Nanocrystals via Magnesium Oxalate Decomposition
ParameterFindingResearch Focus
Average Particle Size20-25 nmSynthesis of MgO nanocrystals via thermal decomposition of magnesium oxalate precursor. researchgate.net
Resulting MorphologyStacks of platesCalcination of this compound at 500°C for 3 hours. researchgate.net
Key AdvantageHigh surface-area-to-volume ratioOptimal for applications in catalysis and material synthesis. wikipedia.org

Applications in Advanced Functional Materials:

The utility of magnesium oxalate extends beyond structural ceramics into the realm of advanced functional materials where the resulting MgO or the oxalate functional group itself imparts specific properties.

Precursor for Superconductors and Ferroelectrics: High-purity magnesium oxide is a component in the synthesis of certain superconductor and ferroelectric materials. fishersci.com The controlled stoichiometry and high reactivity of MgO nanoparticles derived from magnesium oxalate make it a suitable starting material for these complex oxide systems.

Surface Functionalization: Research has demonstrated the use of oxalate ions as bridging agents for the surface modification of cathode materials in rechargeable magnesium batteries. rsc.org In one study, oxalate ions were used to create a uniform, thin layer of iron(III) oxide on the surface of nanosized manganese-based oxides. rsc.org This surface functionalization suppressed undesirable side reactions with the electrolyte and improved the discharge capacity and cycle performance of the battery. rsc.org

Interactive Data Table: Applications of MgO Derived from Magnesium Oxalate in Advanced Materials
Material ClassSpecific ApplicationRole of MgO/Oxalate
Specialty CeramicsTransparent Armor (MgAl₂O₄)Primary component, providing optical transparency and durability. meixi-mgo.com
Refractory BricksMain component for high-temperature stability and corrosion resistance. preciseceramic.com
Sintering Aid for ZTA CeramicsPromotes densification and controls grain growth. meixi-mgo.com
Ceramic GlazesActs as a flux and modifies optical/mechanical properties. meixi-mgo.com
Advanced Functional MaterialsSuperconductors/FerroelectricsHigh-purity precursor material. fishersci.com
Rechargeable Battery CathodesOxalate ions used for surface functionalization to improve performance. rsc.org

Q & A

Q. Q1. What are the optimal conditions for synthesizing magnesium oxalate dihydrate via sol-gel methods, and how does annealing temperature influence MgO formation?

Methodological Answer: this compound (MgC₂O₄·2H₂O) is synthesized via sol-gel methods using magnesium precursors (e.g., magnesium nitrate) and oxalic acid as a chelating agent. The precursor solution is typically stirred at 60–80°C to promote gel formation, followed by drying and calcination. Annealing temperatures between 400–600°C decompose the dihydrate into MgO, with higher temperatures (≥500°C) yielding higher crystallinity and phase purity . Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals distinct weight-loss stages: dehydration (~150°C) and oxalate decomposition (420–620°C) .

Advanced Synthesis: Phase Purity and Crystallinity

Q. Q2. How can researchers mitigate impurities or secondary phases during MgO synthesis from this compound?

Methodological Answer: Impurities often arise from incomplete decomposition or residual carbon. To enhance phase purity:

  • Use controlled heating rates (2–5°C/min) during annealing to prevent rapid gas evolution, which disrupts crystal structure .
  • Optimize precursor stoichiometry and pH during sol-gel synthesis to avoid unreacted oxalate ions .
  • Employ inert atmospheres (e.g., N₂) to minimize oxidation of intermediate phases. X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) are critical for detecting MgCO₃ or Mg(OH)₂ impurities .

Basic Safety and Handling

Q. Q3. What are the primary safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
  • Storage: Store in airtight containers away from acids, which may release toxic oxalate vapors .
  • Disposal: Collect waste in labeled hazardous containers; neutralize with calcium hydroxide to precipitate insoluble calcium oxalate before disposal .

Advanced Safety: Environmental and Spill Management

Q. Q4. How should researchers manage accidental releases of this compound to minimize environmental impact?

Methodological Answer:

  • Containment: Use non-reactive absorbents (e.g., vermiculite) to sweep particles into sealed containers. Avoid water to prevent dissolution and environmental discharge .
  • Decontamination: Clean surfaces with 5% sodium bicarbonate solution to neutralize residual oxalate, followed by rinsing with deionized water .
  • Regulatory Compliance: Follow UN2811 guidelines for shipping toxic solids (Packing Group III), including proper labeling and documentation .

Basic Role in Urolithiasis

Q. Q5. What is the clinical significance of this compound in kidney stone formation?

Methodological Answer: this compound is a minor component in mixed-composition kidney stones, often coexisting with calcium oxalate monohydrate (CaOx-M) or calcium phosphate. Its "soft" crystalline structure (compared to CaOx-M) makes it more amenable to laser lithotripsy but less prevalent (~28.6% detection rate in clinical studies) . Urinary magnesium ions may inhibit CaOx-M nucleation by forming soluble complexes with oxalate .

Advanced Analytical Techniques for Stone Composition

Q. Q6. How do researchers resolve discrepancies between chemical and morphological analyses of urinary stones containing this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Differentiate between calcium and magnesium oxalates by decomposition temperatures: MgC₂O₄·2H₂O decomposes at 420–620°C, while CaC₂O₄·2H₂O decomposes at 150–500°C .
  • Morphological Imaging: Scanning electron microscopy (SEM) can distinguish dihydrate (bipyramidal) from monohydrate (rod-like) crystals .

Basic Thermal Decomposition Behavior

Q. Q7. What are the key stages in the thermal decomposition of this compound?

Methodological Answer: TGA reveals three stages:

Dehydration (50–150°C): Loss of two water molecules (~15% mass loss).

Oxalate Decomposition (420–620°C): Breakdown into MgO, CO, and CO₂.

Residue Formation: Final residue is MgO (~30% of initial mass) . DSC shows endothermic peaks for dehydration and exothermic peaks for oxalate decomposition .

Advanced Thermal Analysis: Phase Transitions

Q. Q8. How can researchers distinguish this compound from calcium oxalate dihydrate using thermal analysis?

Methodological Answer:

  • Dehydration Onset: MgC₂O₄·2H₂O dehydrates at ~150°C, while CaC₂O₄·2H₂O starts at ~100°C .
  • Oxalate Decomposition: MgC₂O₄ decomposes at 420–620°C, forming MgO, whereas CaC₂O₄ decomposes at 450–500°C into CaCO₃ before further decomposition to CaO .
  • Residue Analysis: Post-TGA XRD of residues confirms MgO (periclase) vs. CaO (lime) .

Data Contradictions: Magnesium's Dual Role in Crystallization

Q. Q9. Why do some studies report magnesium as inhibitory to calcium oxalate crystallization, while others observe this compound in stones?

Methodological Answer:

  • Inhibitory Mechanism: Mg²⁺ competes with Ca²⁺ for oxalate binding, reducing CaOx-M nucleation. This is pH-dependent, with higher efficacy at urinary pH > 6.5 .
  • Coexistence in Stones: Low urinary magnesium-to-calcium ratios (<0.15) and hyperoxaluria favor MgC₂O₄·2H₂O co-crystallization with CaOx-M. Synchrotron micro-CT can map spatial distribution in mixed stones .

Advanced Method Validation

Q. Q10. How can researchers validate the accuracy of urinary stone composition analysis?

Methodological Answer:

  • Reference Standards: Use synthetic MgC₂O₄·2H₂O and CaC₂O₄·2H₂O controls to calibrate instruments .
  • Blinded Morpho-Chemical Analysis: Compare chemical assay results (e.g., colorimetric oxalate quantification) with SEM/EDS morphological data to resolve discordant cases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Magnesium oxalate dihydrate
Reactant of Route 2
Magnesium oxalate dihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.